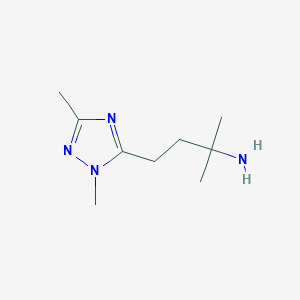

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine

Description

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 3-positions, linked to a branched aliphatic amine chain (2-methylbutan-2-amine). The 1,2,4-triazole moiety is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in modulating pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-amine |

InChI |

InChI=1S/C9H18N4/c1-7-11-8(13(4)12-7)5-6-9(2,3)10/h5-6,10H2,1-4H3 |

InChI Key |

ICVZTZQMUZFNPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)CCC(C)(C)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids, followed by alkylation to introduce the dimethyl and butan-2-amine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or thiols .

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the triazole ring, resulting in a variety of derivatives with potential biological activities.

Scientific Research Applications

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of their biological functions . For example, the compound may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Triazole Derivatives with Aliphatic Amine Chains

The compound shares structural similarities with MC4R agonists described in , such as (5S)-1’-{[(3R,4R)-1-tert-butyl-3-(2,3,4-trifluorophenyl)piperidin-4-yl]carbonyl}-3-chloro-2-methyl-5-[1-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] . Key differences include:

- Amine Chain Flexibility : The aliphatic 2-methylbutan-2-amine chain may enhance solubility compared to bulky aromatic substituents, favoring oral bioavailability.

Table 1: Key Structural and Functional Differences

Benzothiazole-Triazole Hybrids

The compound 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () incorporates a benzothiazole group, which is associated with antiproliferative activity. In contrast:

- Electron-Withdrawing Groups : The target compound lacks the nitro and benzothiazole substituents, which in enhance reactivity and bioactivity.

- Synthetic Accessibility : The absence of a benzothiazole simplifies synthesis, as seen in ’s requirement for 2-(benzo[d]thiazol-2-yl)acetonitrile and azide reagents.

Oxadiazole-Thiazole Derivatives

4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine () replaces the triazole with an oxadiazole-thiazole system. Key distinctions include:

- Lipophilicity : The aliphatic amine chain in the target may reduce logP compared to ’s aromatic thiazole, favoring aqueous solubility.

Aromatic vs. Aliphatic Substituents

Compared to 3-Phenyl-1H-1,2,4-triazol-5-amine (), the target compound’s aliphatic chain likely increases conformational flexibility and membrane permeability. However, aromatic substituents (e.g., phenyl in ) often enhance stacking interactions in protein binding.

Biological Activity

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a compound that exhibits significant biological activity due to its structural features derived from the 1,2,4-triazole scaffold. This compound has garnered attention for its potential applications in pharmacology and agriculture. The biological activity is largely attributed to the triazole moiety, which is known for its interaction with various biological targets.

Chemical Structure

The molecular formula of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is CHN. The compound features a triazole ring that contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors. They can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis of steroid hormones.

- Antifungal Activity : Compounds with triazole structures are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

- Anticancer Properties : Preliminary studies suggest that derivatives of triazoles may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antifungal | Inhibits ergosterol synthesis in fungi | |

| Anticancer | Potential inhibition of PI3K/AKT/mTOR signaling pathways | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Antifungal Activity

A study demonstrated that similar triazole compounds showed effective antifungal activity against various strains of Candida and Aspergillus species. The mechanism was primarily through the inhibition of the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis.

Anticancer Research

Research investigating the anticancer potential of triazole derivatives indicated that they could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways such as PI3K/AKT/mTOR. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.